![molecular formula C8H9ClN2O2 B1395091 Ethyl 3-amino-6-chloropyridine-2-carboxylate CAS No. 1352200-86-2](/img/structure/B1395091.png)
Ethyl 3-amino-6-chloropyridine-2-carboxylate
Overview
Description
Ethyl 3-amino-6-chloropyridine-2-carboxylate is a compound that has gained significant attention in current scientific research due to its unique properties. Its specific structure makes it suitable for a variety of applications in different fields of research and industry. The compound has a CAS Number of 1445322-60-0 and a molecular weight of 200.62 . The IUPAC name for this compound is ethyl 6-amino-3-chloropicolinate .
Molecular Structure Analysis
The InChI code for Ethyl 3-amino-6-chloropyridine-2-carboxylate is 1S/C8H9ClN2O2/c1-2-13-8(12)7-5(9)3-4-6(10)11-7/h3-4H,2H2,1H3,(H2,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Synthesis and Reactivity
- Phosphine-Catalyzed Annulation : This compound is used in [4 + 2] annulation reactions with N-tosylimines, catalyzed by organic phosphine, to form highly functionalized tetrahydropyridines. Such reactions yield excellent results with complete regioselectivity (Zhu, Lan, & Kwon, 2003).
- Synthesis of Pyridone-Carboxylic Acids : It's involved in synthesizing pyridone-carboxylic acids, serving as a base for antibacterial agents (Hirose, Mishio, Matsumoto, & Minami, 1982).
- Conversion into Polyazanaphthalenes : It can be converted into diverse derivatives like diazanaphthalene and pyrano-pyrazole, demonstrating its versatility in synthetic chemistry (Harb, Hesien, Metwally, & Elnagdi, 1989).
Applications in Medicinal Chemistry
- Synthesis of Potential Anticancer Agents : Research indicates its use in synthesizing novel compounds with potential anticancer properties (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
- Formation of Novel Pyrimidines : It's involved in the microwave-mediated synthesis of novel pyrimido[1,2-a]pyrimidines, showcasing its utility in developing new medicinal compounds (Eynde, Hecq, Kataeva, & Kappe, 2001).
Industrial Applications
- Corrosion Inhibitors : It's used in synthesizing pyranpyrazole derivatives, which serve as effective corrosion inhibitors for mild steel, a significant finding for industrial applications (Dohare, Ansari, Quraishi, & Obot, 2017).
Synthesis of Dyes
- Liquid Crystal Displays : It's involved in synthesizing dyes like ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, showing potential in creating display technologies (Bojinov & Grabchev, 2003).
properties
IUPAC Name |
ethyl 3-amino-6-chloropyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-13-8(12)7-5(10)3-4-6(9)11-7/h3-4H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJWETQREORXMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=N1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-6-chloropyridine-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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